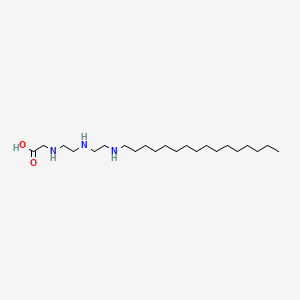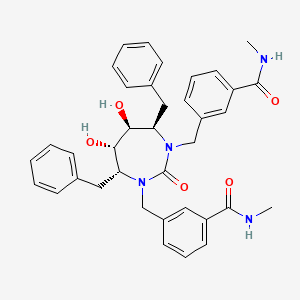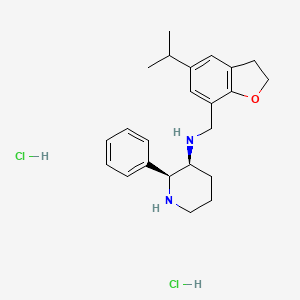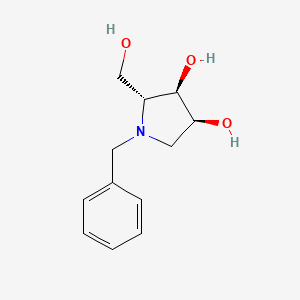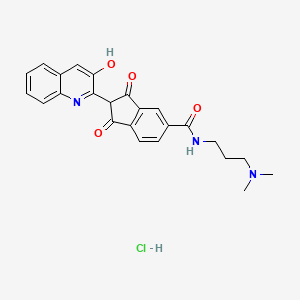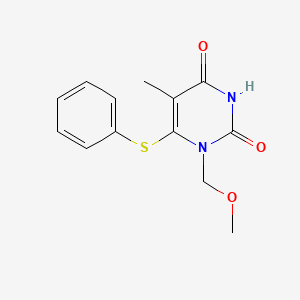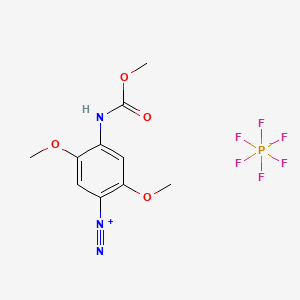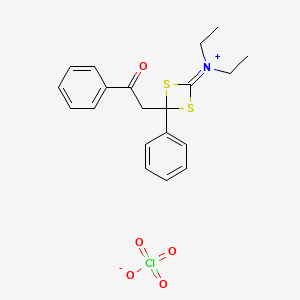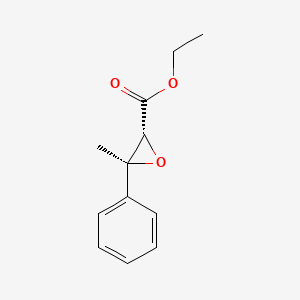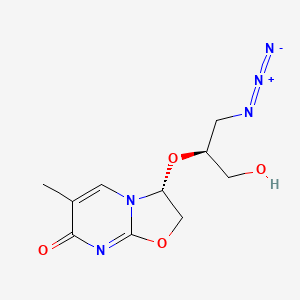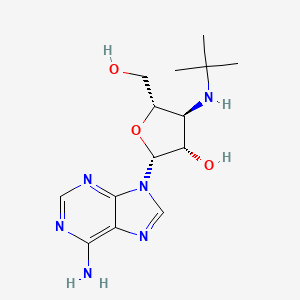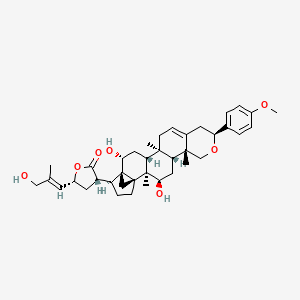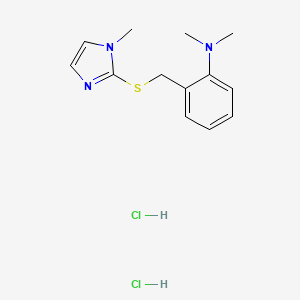
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is a complex organic compound that features a benzanamine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride typically involves multiple steps. The initial step often includes the formation of the benzanamine core, followed by the introduction of the N,N-dimethyl groups. The imidazole ring is then attached through a thioether linkage. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as a ligand in biochemical assays to study enzyme interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzanamine derivatives and imidazole-containing molecules. Examples are:
- Benzanamine, N,N-dimethyl-2-(((1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, monohydrochloride
Uniqueness
What sets benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the imidazole ring and the thioether linkage allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
123824-02-2 |
|---|---|
Molecular Formula |
C13H19Cl2N3S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(1-methylimidazol-2-yl)sulfanylmethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C13H17N3S.2ClH/c1-15(2)12-7-5-4-6-11(12)10-17-13-14-8-9-16(13)3;;/h4-9H,10H2,1-3H3;2*1H |
InChI Key |
QBWLJGGVBJRJIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=CC=C2N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


